molecular formula C7H13BN2O2 B13454189 (1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid

(1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid

Cat. No.: B13454189
M. Wt: 168.00 g/mol
InChI Key: AIKZAGWGBZXAPL-UHFFFAOYSA-N
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Description

(1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a pyrazole ring substituted with isopropyl and methyl groups, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boron-containing reagent. One common method is the reaction of 1-isopropyl-4-methyl-1H-pyrazole with triisopropyl borate under specific conditions to yield the desired boronic acid .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and purification techniques.

Chemical Reactions Analysis

Types of Reactions: (1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid can undergo various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in organic synthesis.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.

    Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Oxidized or Reduced Boronic Acid Derivatives: Depending on the reaction conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with a palladium catalyst in Suzuki-Miyaura coupling, leading to the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Uniqueness: (1-Isopropyl-4-methyl-1H-pyrazol-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of the isopropyl group may enhance its stability and interaction with other molecules compared to similar compounds with different substituents.

Properties

Molecular Formula

C7H13BN2O2

Molecular Weight

168.00 g/mol

IUPAC Name

(4-methyl-2-propan-2-ylpyrazol-3-yl)boronic acid

InChI

InChI=1S/C7H13BN2O2/c1-5(2)10-7(8(11)12)6(3)4-9-10/h4-5,11-12H,1-3H3

InChI Key

AIKZAGWGBZXAPL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=NN1C(C)C)C)(O)O

Origin of Product

United States

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